molecular formula C19H17N3O3S B2424840 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 900000-47-7

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2424840
CAS No.: 900000-47-7
M. Wt: 367.42
InChI Key: GRMNMOWFDYQBBU-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenyl Ring: The nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated phenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-(2,4-dimethylphenyl)-N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Hydrolysis: 2-(2,4-dimethylphenyl)thiazol-2-yl)acetic acid and 3-nitroaniline.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological processes involving thiazole-containing compounds.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenyl)-N-(4-phenylthiazol-2-yl)acetamide
  • 2-(2,4-dimethylphenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
  • 2-(2,4-dimethylphenyl)-N-(4-(3-chlorophenyl)thiazol-2-yl)acetamide

Uniqueness

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-6-7-14(13(2)8-12)10-18(23)21-19-20-17(11-26-19)15-4-3-5-16(9-15)22(24)25/h3-9,11H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMNMOWFDYQBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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